molecular formula C9H14N6O2 B2506025 6-(4-Methylpiperazin-1-yl)-5-nitropyrimidin-4-amine CAS No. 406476-24-2

6-(4-Methylpiperazin-1-yl)-5-nitropyrimidin-4-amine

Cat. No.: B2506025
CAS No.: 406476-24-2
M. Wt: 238.251
InChI Key: HEDYFGRLHPGNND-UHFFFAOYSA-N
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Description

6-(4-Methylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a nitro group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpiperazin-1-yl)-5-nitropyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Substitution with Piperazine: The final step involves the substitution of a halogenated pyrimidine intermediate with 4-methylpiperazine under basic conditions, often using a solvent like dimethylformamide (DMF) and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperazin-1-yl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Dimethylformamide (DMF), potassium carbonate.

    Oxidation: Potassium permanganate, other oxidizing agents.

Major Products

    Reduction: 6-(4-Methylpiperazin-1-yl)-5-aminopyrimidin-4-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the piperazine ring.

Scientific Research Applications

6-(4-Methylpiperazin-1-yl)-5-nitropyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of drugs targeting various diseases, including cancer and inflammatory conditions.

    Biological Studies: The compound is used in studies investigating its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 6-(4-Methylpiperazin-1-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and piperazine moiety play crucial roles in its binding affinity and specificity. The compound may inhibit or modulate the activity of its targets, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride: Another piperazine derivative with different functional groups.

    N-(2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl)-N′-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine: A compound with a similar piperazine moiety but different core structure.

Uniqueness

6-(4-Methylpiperazin-1-yl)-5-nitropyrimidin-4-amine is unique due to its specific combination of a nitropyrimidine core and a methylpiperazine substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N6O2/c1-13-2-4-14(5-3-13)9-7(15(16)17)8(10)11-6-12-9/h6H,2-5H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDYFGRLHPGNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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